Dop-deda
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Overview
Description
Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA) is a charge-reversible lipid derivative developed for nucleic acid delivery using lipid nanoparticles. This compound is particularly notable for its ability to change its net charge from -1 to +2 depending on the pH, making it highly effective in delivering small interfering RNA (siRNA) and messenger RNA (mRNA) into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioleoylglycerophosphate-diethylenediamine can be synthesized by mixing a lipid dissolved in alcohol with RNA dissolved in an aqueous solvent in a microchannel, followed by the removal of alcohol through dialysis. The preparation involves creating a freeze-dried mixture of dioleoylglycerophosphate-diethylenediamine and helper lipids, which is then dissolved in alcohol .
Industrial Production Methods: In industrial settings, the production of dioleoylglycerophosphate-diethylenediamine involves controlling the particle size and polydispersity index by adjusting preparation conditions such as the alcohol/water solvent ratio and lipid concentration .
Chemical Reactions Analysis
Types of Reactions: Dioleoylglycerophosphate-diethylenediamine undergoes reversible ionization reactions involving its phosphate and amino groups under various pH conditions. This results in different charge states of the lipid nanoparticles formulated with dioleoylglycerophosphate-diethylenediamine .
Common Reagents and Conditions: The common reagents used in the synthesis of dioleoylglycerophosphate-diethylenediamine include alcohol and aqueous solvents. The reaction conditions typically involve microchannel mixing and dialysis to remove alcohol .
Major Products Formed: The major products formed from the reactions involving dioleoylglycerophosphate-diethylenediamine are lipid nanoparticles with varying charge states, depending on the pH conditions .
Scientific Research Applications
Dioleoylglycerophosphate-diethylenediamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a carrier for delivering nucleic acids into cells, making it highly valuable in the development of RNA interference drugs and mRNA vaccines . The compound’s high pH responsiveness and endosomal escapability make it an excellent choice for gene silencing and protein delivery applications .
Mechanism of Action
The mechanism of action of dioleoylglycerophosphate-diethylenediamine involves its reversible ionization under different pH conditions. This allows the compound to change its net charge, facilitating the encapsulation and delivery of nucleic acids into cells. The molecular targets and pathways involved include the endosomal escape of the encapsulated nucleic acids, leading to their effective delivery into the cytoplasm .
Comparison with Similar Compounds
Dioleoylglycerophosphate-diethylenediamine is unique compared to other ionizable lipids due to its wider range of ionizability and lower toxicity under physiological conditions. Similar compounds include DLin-MC3-DMA, SM-102, and ALC-0315, which are also pH-responsive lipid derivatives used in nucleic acid delivery systems . dioleoylglycerophosphate-diethylenediamine stands out due to its simpler synthesis process and lower cost .
Biological Activity
DOP-DEDA (dioleoylglycerophosphate-diethylenediamine conjugate) is a novel charge-reversible lipid that has garnered attention in the field of RNA delivery systems, particularly for its application in lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in delivering small interfering RNA (siRNA), and potential therapeutic applications.
This compound exhibits a unique pH-responsive behavior that influences its interaction with biological membranes. At physiological pH (7.4), this compound LNPs maintain a neutral charge, which enhances their stability and prevents aggregation. However, in acidic environments (pH 5-6), such as those found in endosomes, this compound becomes positively charged, promoting endosomal escape and enhancing nucleic acid delivery into the cytoplasm .
Table 1: Charge Properties of this compound LNPs
pH Level | Charge State |
---|---|
8.0 | Negative |
7.4 | Neutral |
6.0 | Positive |
Efficacy in siRNA Delivery
Research demonstrates that this compound LNPs effectively encapsulate siRNA and facilitate its delivery into various cancer cell lines, including MDA-MB-231 human breast cancer cells. In a study evaluating the delivery of siRNA targeting polo-like kinase 1 (siPLK1), results indicated significant gene silencing at low siRNA concentrations (3-15 nM) without causing damage to the cell membrane .
Case Study: Gene Silencing in Cancer Cells
- Cell Line : MDA-MB-231
- Target Gene : Polo-like kinase 1 (PLK1)
- Method : Transfection with this compound LNPs encapsulating siPLK1
- Results :
- RT-PCR : Significant reduction in PLK1 mRNA expression.
- Western Blotting : Corresponding decrease in PLK1 protein levels.
- LDH Assay : No significant membrane damage observed.
Cellular Uptake Mechanisms
The uptake of this compound LNPs is mediated through both clathrin- and caveolae-dependent endocytosis pathways. Additionally, the presence of apolipoprotein E3 (ApoE3) enhances cellular uptake, indicating a potential pathway for targeted delivery in certain cancer cells .
Comparative Studies on Delivery Efficiency
A comparative analysis of different lipid compositions used in LNPs has shown that variations significantly affect the morphology and knockdown efficiency of siRNA. For instance, studies revealed that altering helper lipids within this compound LNPs could enhance their efficacy by modifying their apparent pKa and localization properties .
Table 2: Comparative Efficacy of Different Lipid Compositions
Lipid Composition | Morphology | Knockdown Efficiency (%) |
---|---|---|
This compound + Helper A | Spherical | 75 |
This compound + Helper B | Rod-like | 85 |
This compound + Helper C | Irregular | 65 |
Future Directions
Ongoing research aims to further elucidate the cellular uptake mechanisms and optimize the lipid composition for enhanced targeting and delivery efficiency. Understanding how this compound can be modified or combined with other agents may lead to more effective treatments for various cancers and other diseases requiring gene silencing strategies.
Properties
Molecular Formula |
C43H83N2O8P |
---|---|
Molecular Weight |
787.1 g/mol |
IUPAC Name |
[(2R)-3-[2-(2-aminoethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1 |
InChI Key |
LVANELSNTRCWCN-NSUCVBPYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.